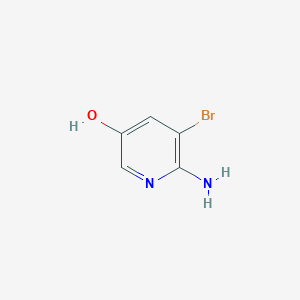

6-Amino-5-bromopyridin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related aminopyridines typically involves multi-step chemical processes, including reactions such as Buchwald-Hartwig amination, which allows for the introduction of various amino groups into key intermediates like bromopyridines. For instance, a general synthetic route for preparing 6-amino-2,4,5-trimethylpyridin-3-ols from pyridoxine·HCl through a six-step sequence has been developed, indicating the complexity and versatility of methods available for synthesizing aminopyridine derivatives (Kim et al., 2014).

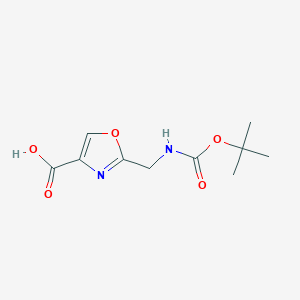

Molecular Structure Analysis

The molecular structure of aminopyridines, including 6-Amino-5-bromopyridin-3-ol, can be studied through various spectroscopic methods such as IR and NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of chemical bonds, which is crucial for understanding the chemical reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Aminopyridines participate in a wide range of chemical reactions, serving as intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The presence of both amino and bromo groups in these molecules allows for selective functionalization and cross-coupling reactions, making them valuable synthetic targets. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 has been explored, demonstrating the chemical versatility of these compounds (Feng et al., 2010).

Applications De Recherche Scientifique

Electrocatalytic Carboxylation

One notable application of derivatives closely related to 6-Amino-5-bromopyridin-3-ol involves the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid. This reaction takes place in an ionic liquid medium, demonstrating an environmentally friendly approach to synthesizing valuable compounds (Feng et al., 2010).

Synthesis of 6-Aminonicotinic Acid

Another study reported the electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine in the presence of CO2, highlighting a novel method for synthesizing this compound using silver electrodes under mild conditions. This process yielded fairly good yields of 6-aminonicotinic acid, demonstrating a clean electrocarboxylation route (Gennaro et al., 2004).

Synthesis of Pharmaceutical Intermediates

6-Amino-5-bromopyridin-3-ol derivatives serve as important intermediates in the pharmaceutical industry. For instance, the preparation of 2-amino-6-bromopyridine, closely related to the subject compound, has been demonstrated, showcasing its role in the synthesis of various pharmaceutical intermediates. This compound's synthesis involves several steps, including diazotization and bromation, demonstrating its versatility and importance in medicinal chemistry (Xu Liang, 2010).

Antiangiogenic Activity

Compounds derived from 6-Amino-5-bromopyridin-3-ol have been investigated for their potential antiangiogenic and antitumor activities. A study on 6-amino-2,4,5-trimethylpyridin-3-ols, synthesized from a key intermediate similar to 6-Amino-5-bromopyridin-3-ol, found high levels of antiangiogenic activity. This research highlights the potential of such compounds in developing new therapeutic agents (Kim et al., 2014).

Fluorescent Sensors for Metal Ions

Additionally, derivatives of 6-Amino-5-bromopyridin-3-ol have been used to develop fluorescent sensors for metal ions. A study demonstrated the successful application of such a derivative for selective recognition of aluminum ions, showcasing an "OFF-ON" type mode in the presence of Al3+. This sensor exhibited high sensitivity and specificity, underscoring the compound's utility in environmental monitoring and biological imaging (Yadav & Singh, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

6-amino-5-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-8-5(4)7/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZMUNKWVZDBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594052 | |

| Record name | 6-Amino-5-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-bromopyridin-3-ol | |

CAS RN |

186593-53-3 | |

| Record name | 6-Amino-5-bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186593-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

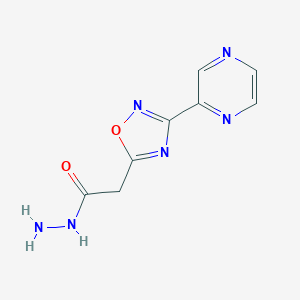

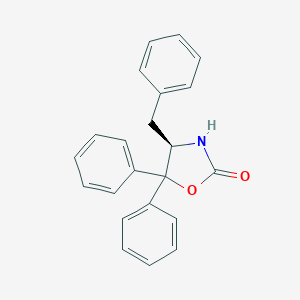

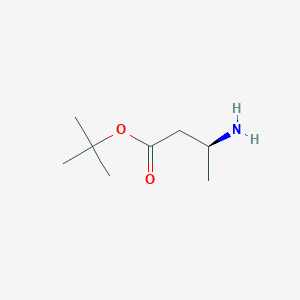

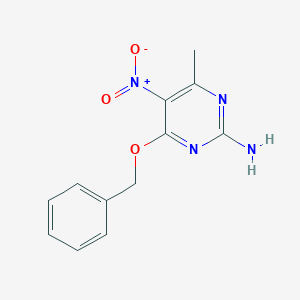

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,8,11-trimethyl-6,12-dihydrobenzo[c][1,5]benzodiazocine](/img/structure/B67618.png)

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)

![1-[(4-Nitrobenzyloxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B67638.png)